6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine
6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine
Brand Name:
Vulcanchem
CAS No.:
14098-41-0
VCID:
VC20985131
InChI:
InChI=1S/C22H28O7/c1-3-7-21-19(5-1)26-15-11-23-9-10-24-12-16-27-20-6-2-4-8-22(20)29-18-14-25-13-17-28-21/h1-8H,9-18H2
SMILES:
C1COCCOC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1
Molecular Formula:
C22H28O7
Molecular Weight:
404.5 g/mol
6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine
CAS No.: 14098-41-0
Cat. No.: VC20985131
Molecular Formula: C22H28O7
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14098-41-0 |
|---|---|
| Molecular Formula | C22H28O7 |
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | 2,5,8,15,18,21,24-heptaoxatricyclo[23.4.0.09,14]nonacosa-1(29),9,11,13,25,27-hexaene |
| Standard InChI | InChI=1S/C22H28O7/c1-3-7-21-19(5-1)26-15-11-23-9-10-24-12-16-27-20-6-2-4-8-22(20)29-18-14-25-13-17-28-21/h1-8H,9-18H2 |
| Standard InChI Key | JKCQOMAQPUYHPL-UHFFFAOYSA-N |
| SMILES | C1COCCOC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1 |
| Canonical SMILES | C1COCCOC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator